4'-FLUORO-BIPHENYL-4-METHANamine

LogP Lipophilicity Membrane Permeability

Researchers developing MCH-R1 antagonists for metabolic disorders face challenges in sourcing geometrically validated intermediates where isomer purity directly impacts SAR outcomes. This 4'-fluoro-4-methanamine biphenyl scaffold resolves this with literature-validated substitution geometry (Galiano et al., Bioorg. Med. Chem. 2007). • Defined XLogP of 2.5 and pKa of 9.01, distinct from 2-positional isomers (LogP 2.78-2.95), ensuring reproducible coupling and partitioning. • Available up to 99% purity, supporting preclinical advancement without re-validation of the core scaffold. • Multiple supply sources provide redundancy, allowing procurement teams to balance cost against downstream reaction sensitivity.

Molecular Formula C13H12FN
Molecular Weight 201.24 g/mol
CAS No. 776291-03-3
Cat. No. B1332206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-FLUORO-BIPHENYL-4-METHANamine
CAS776291-03-3
Molecular FormulaC13H12FN
Molecular Weight201.24 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CN)C2=CC=C(C=C2)F
InChIInChI=1S/C13H12FN/c14-13-7-5-12(6-8-13)11-3-1-10(9-15)2-4-11/h1-8H,9,15H2
InChIKeyBGOOSUGWQICZRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4'-Fluoro-biphenyl-4-methanamine: Structural & Sourcing Baseline


4'-Fluoro-biphenyl-4-methanamine (CAS 776291-03-3) is a biphenyl derivative with a fluorine substituent at the 4' position and a methanamine (-CH₂NH₂) group at the 4 position, molecular formula C₁₃H₁₂FN, and molecular weight 201.24 g/mol . The compound serves primarily as a synthetic intermediate, notably employed in the design and synthesis of substituted biphenylmethyl urea derivatives as MCH-R1 antagonists for obesity treatment . It is commercially available from multiple suppliers with purity specifications typically ranging from 95% to 99% . The predicted pKa of 9.01±0.10 and XLogP of 2.5 define its physicochemical baseline for formulation and reactivity considerations .

Synthetic Context Reported building block for MCH-R1 antagonist urea series
Physicochemical Predicted moderate lipophilicity and basicity profile
Sourcing Multi-supplier availability with high-purity options

4'-Fluoro-biphenyl-4-methanamine: Irreplaceable by Analogs


Interchangeability among in-class biphenylmethanamine derivatives is contraindicated by documented differences in physicochemical and biological outcomes. The specific 4-fluoro-4'-methanamine substitution pattern confers a predicted XLogP of 2.5 and pKa of 9.01±0.10 , values that diverge measurably from positional isomers and alternative substituent analogs. Relocating the methanamine group from the 4-position to the 2-position shifts the LogP from 2.5 to 2.78–2.95 , altering lipophilicity and membrane partitioning behavior. Substituting the 4'-fluoro with a 4'-methoxy group changes the electronic character and hydrogen-bonding capacity of the biphenyl core [1]. In the specific context of MCH-R1 antagonist development, the 4'-fluoro-biphenyl-4-methanamine scaffold participates in a defined structure-activity relationship (SAR) where optimal receptor binding requires precise substitution geometry . Generic replacement without quantitative justification risks irreproducible synthetic outcomes or altered biological activity.

Target 4-Fluoro-4'-methanamine Defined lipophilicity and basicity profile
Substitute Risk 2-Positional Isomer Shifted lipophilicity and protonation equilibrium alter extraction and purification behavior
Target 4'-Fluoro substitution Electron-withdrawing group with minimal steric perturbation
Substitute Risk 4'-Methoxy analog Electron-donating group alters hydrogen-bonding capacity and may shift SAR

4'-Fluoro-biphenyl-4-methanamine: Quantitative Differentiation vs. Analogs


Lipophilicity: 4- vs. 2-Position Isomer

The 4'-fluoro-biphenyl-4-methanamine regioisomer exhibits a lower predicted XLogP (2.5) compared to its 2-positional methanamine analog. This difference in lipophilicity directly impacts membrane permeability and partitioning behavior in biological assays or formulation development .

Lipophilicity
Predicted
Target: XLogP 2.5
Comparator: LogP 2.78–2.95
Lipophilicity difference affects partitioning and purification protocols
Computational values; verify experimentally for synthetic workflow
LogP Lipophilicity Membrane Permeability Drug Design

pKa & Ionization: 4- vs. 2-Analog

The predicted pKa of 4'-fluoro-biphenyl-4-methanamine is 9.01±0.10 , while the 2-positional analog (4'-fluoro-[1,1'-biphenyl]-2-yl)methanamine has a reported pKa of approximately 9.5 . This 0.5 unit difference corresponds to a 3.2-fold difference in protonation equilibrium at physiological pH, affecting solubility, salt formation behavior, and reactivity in amine-coupling reactions.

Basicity (pKa)
Predicted
Target: pKa 9.01
Comparator: ≈9.5
Lower basicity influences salt formation and amine coupling reactivity
Predicted values; confirm for acid-base workup steps
pKa Ionization Basicity Salt Formation

MCH-R1 Antagonist: Validated Synthetic Utility

4'-Fluoro-biphenyl-4-methanamine is explicitly cited as a key starting material in the design and synthesis of substituted biphenylmethyl urea derivatives evaluated as MCH-R1 antagonists . The publication reports that optimal receptor binding was achieved when the biphenylmethyl group and the linker were substituted on the same nitrogen of the urea moiety, a SAR finding that depends on the specific 4-fluoro-4'-methanamine geometry. This represents a documented, peer-reviewed application pathway that is not equally established for other positional isomers or substituent variants in this specific therapeutic context.

SAR Precedent
Class-level inference
Peer-reviewed synthesis of MCH-R1 antagonist series
Supports SAR exploration in GPCR research
Reported in 2007 study; broader applicability to be verified
MCH-R1 Antagonist Obesity SAR Medicinal Chemistry

4'-Fluoro-biphenyl-4-methanamine: Research & Industrial Applications


MCH-R1 Antagonist: Biphenylmethyl Urea Synthesis

Researchers developing MCH-R1 antagonists for obesity or metabolic disorders can employ this compound as a validated amine building block. The 2007 Galiano et al. study in Bioorganic & Medicinal Chemistry explicitly used 4'-fluoro-biphenyl-4-methanamine (CAS 776291-03-3) in the synthesis of a biphenylmethyl urea series . The SAR established that the 4-fluoro-4'-methanamine substitution geometry contributes to a defined binding mode when the biphenylmethyl and linker groups are positioned on the same urea nitrogen. This literature precedent provides a foundation for further analog development without requiring de novo validation of the core scaffold.

Amine Coupling with Defined Lipophilicity

This compound is appropriate for amide bond formation, reductive amination, or urea synthesis where a moderately lipophilic (XLogP = 2.5) primary amine is required . Compared to its more lipophilic 2-positional isomer (LogP = 2.78–2.95), the 4-methanamine derivative offers lower lipid solubility that may be advantageous for reactions in polar aprotic solvents (e.g., DMF, DMSO) or for subsequent aqueous workup procedures. The predicted pKa of 9.01 informs selection of coupling conditions and base requirements for optimal conversion.

Pharmaceutical Intermediate Scale-Up Assessment

The compound is commercially available from multiple suppliers with purity specifications up to 99% , providing sourcing redundancy for research programs advancing toward preclinical development. The documented melting point of 270–272 °C and predicted boiling point of 322.9±30.0 °C offer useful benchmarks for purity verification and thermal stability assessment during storage and handling. Multiple vendor sources with varying purity grades (95% to 99%) allow procurement teams to balance cost against purity requirements based on the sensitivity of downstream chemistry.

SAR: Fluorine Scan of Biphenylmethyl Scaffolds

For medicinal chemistry groups conducting fluorine scans to optimize metabolic stability or binding affinity, this compound provides the 4'-fluoro substitution pattern for comparative evaluation against non-fluorinated, chloro-, methoxy-, or trifluoromethyl biphenyl analogs. The fluorine atom at the 4' position modulates electronic properties while minimally perturbing steric bulk, enabling systematic assessment of electronic effects on target engagement and ADME properties .

Application
Selection Property
Validation Focus
MCH-R1 antagonist urea series synthesis
4-Fluoro-4'-methanamine geometry
Urea coupling reproducibility and SAR alignment
Amine coupling with controlled lipophilicity
Moderate lipophilicity for polar aprotic solvents
Solubility and reactivity in DMF/DMSO
Preclinical intermediate scale-up assessment
Multi-supplier high-purity sourcing
Purity verification and thermal stability benchmarks
Fluorine scan in biphenylmethyl scaffold SAR
4'-Fluoro electronic modulation
Comparative binding and metabolic stability assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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